2,3-Dimethoxy-6,7-dimethylquinoxaline
Overview
Description
2,3-Dimethoxy-6,7-dimethylquinoxaline is an organic compound with the molecular formula C12H14N2O2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the quinoxaline core, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6,7-dimethylquinoxaline typically involves the condensation of appropriate o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. One common method is the reaction of 2,3-dimethoxybenzene-1,4-diamine with 2,3-butanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-6,7-dimethylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
2,3-Dimethoxy-6,7-dimethylquinoxaline has a wide range of applications in scientific research, including:
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable molecule for drug discovery and development.
Medicine: Research has shown that quinoxaline derivatives, including this compound, can act as enzyme inhibitors and receptor antagonists, offering potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6,7-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
2,3-Dimethylquinoxaline: Lacks the methoxy groups, resulting in different chemical and biological properties.
6,7-Dimethoxyquinoxaline: Lacks the methyl groups, which can influence its reactivity and interactions.
2,3-Dimethoxyquinoxaline: Lacks the methyl groups at positions 6 and 7, affecting its overall structure and function.
Uniqueness: 2,3-Dimethoxy-6,7-dimethylquinoxaline is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2,3-dimethoxy-6,7-dimethylquinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-9-10(6-8(7)2)14-12(16-4)11(13-9)15-3/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBPIYXNBWPEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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